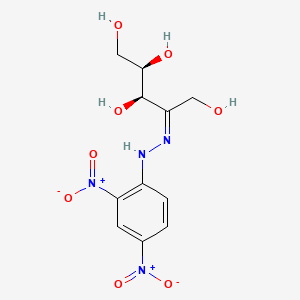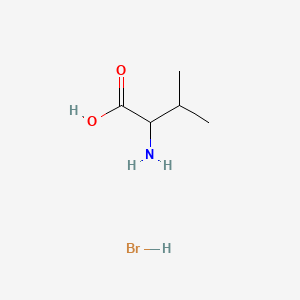
L-Valine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine hydrobromide is a derivative of the essential amino acid L-valine, which is one of the branched-chain amino acids (BCAAs). L-Valine plays a crucial role in protein synthesis, muscle metabolism, and tissue repair. The hydrobromide form is often used in research and industrial applications due to its enhanced solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: L-Valine hydrobromide can be synthesized through the reaction of L-valine with hydrobromic acid. The process typically involves dissolving L-valine in water, followed by the addition of hydrobromic acid. The reaction mixture is then heated to facilitate the formation of this compound, which is subsequently crystallized out of the solution.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-valine, which is then harvested and reacted with hydrobromic acid to form the hydrobromide salt .
化学反応の分析
Types of Reactions: L-Valine hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products:
Oxidation: Keto acids.
Reduction: Amino alcohols.
Substitution: Various substituted valine derivatives depending on the nucleophile used.
科学的研究の応用
L-Valine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential in treating muscle wasting diseases and enhancing muscle recovery.
Industry: Used in the production of pharmaceuticals, cosmetics, and as a nutritional supplement in animal feed.
作用機序
L-Valine hydrobromide exerts its effects primarily through its role as a precursor in protein synthesis. It stimulates the mTOR pathway, which is crucial for muscle protein synthesis and growth. Additionally, L-valine is known to stimulate the release of glucagon-like peptide 1 (GLP-1) through the closure of ATP-sensitive potassium channels and the opening of voltage-gated calcium channels .
類似化合物との比較
- L-Valine hydrochloride
- L-Valine methyl ester hydrochloride
- L-Valine potassium nitrate
Comparison: L-Valine hydrobromide is unique due to its enhanced solubility and stability compared to other L-valine derivatives. This makes it particularly useful in industrial and research applications where these properties are advantageous .
This compound stands out for its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in the field of amino acid research and application.
特性
CAS番号 |
17585-73-8 |
|---|---|
分子式 |
C5H12BrNO2 |
分子量 |
198.06 g/mol |
IUPAC名 |
2-amino-3-methylbutanoic acid;hydrobromide |
InChI |
InChI=1S/C5H11NO2.BrH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H |
InChIキー |
GQIZXPHUNHLYLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)
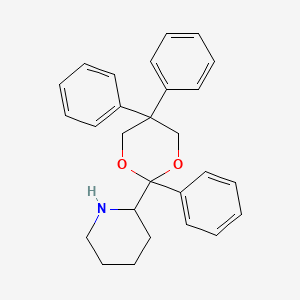
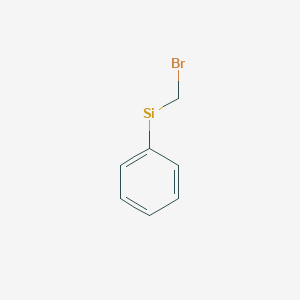
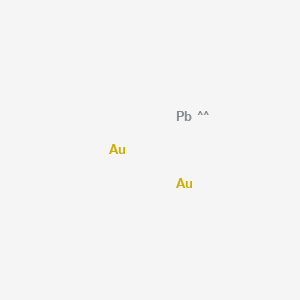
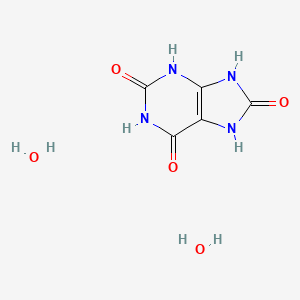
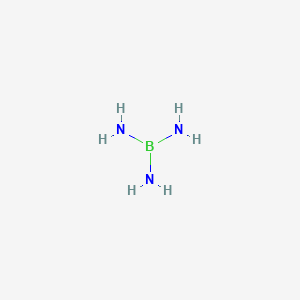
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)

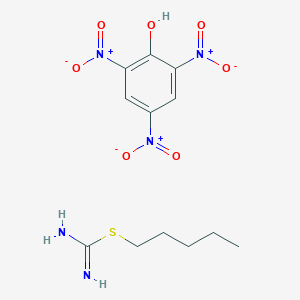
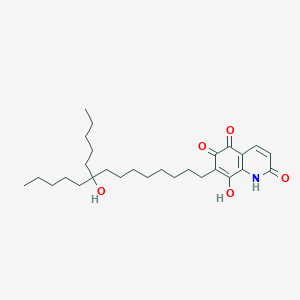
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)


